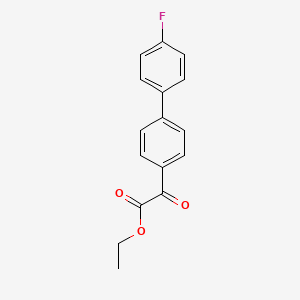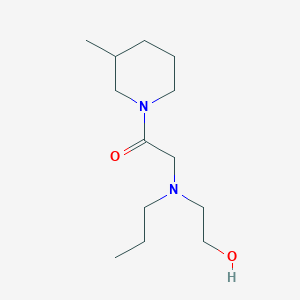
2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a hydroxyethyl group, a propylamino group, and a methylpiperidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Hydroxyethyl Group: This can be achieved through the reaction of an appropriate alcohol with an alkylating agent under basic conditions.
Introduction of the Propylamino Group: This step involves the reaction of a suitable amine with a propyl halide in the presence of a base.
Attachment of the Methylpiperidinyl Group: This can be done through a nucleophilic substitution reaction where a piperidine derivative reacts with a methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are carefully chosen to optimize the reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The amino and piperidinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone or aldehyde, while reduction can regenerate the original alcohol.
Aplicaciones Científicas De Investigación
2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Hydroxyethyl)(methyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one
- 2-((2-Hydroxyethyl)(ethyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one
- 2-((2-Hydroxyethyl)(butyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one
Uniqueness
What sets 2-((2-Hydroxyethyl)(propyl)amino)-1-(3-methylpiperidin-1-yl)ethan-1-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H26N2O2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl(propyl)amino]-1-(3-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C13H26N2O2/c1-3-6-14(8-9-16)11-13(17)15-7-4-5-12(2)10-15/h12,16H,3-11H2,1-2H3 |
Clave InChI |
GTTJEIJRDBHTPG-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCO)CC(=O)N1CCCC(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


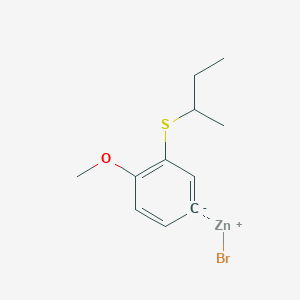


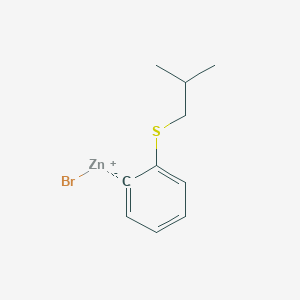
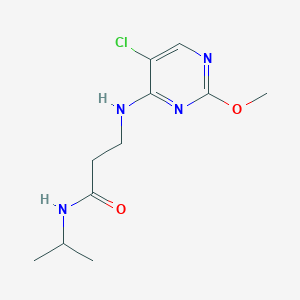
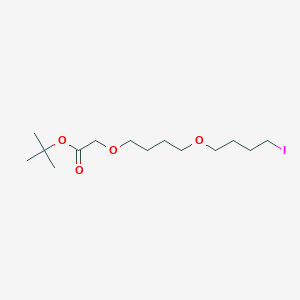
![3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
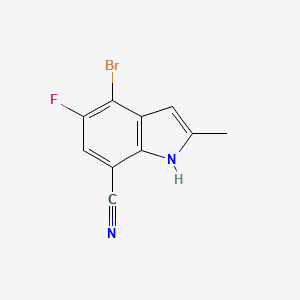

![2-[(2'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14894282.png)
![2-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14894299.png)
